molecular formula C12H10N2O B1416484 9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one CAS No. 1012068-73-3

9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B1416484
CAS No.: 1012068-73-3
M. Wt: 198.22 g/mol
InChI Key: GNFFCOIZNPHSDE-UHFFFAOYSA-N
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Description

9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that features a fused pyrroloquinoline structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable in both simulated gastric fluid and simulated intestinal fluid, indicating its potential for oral administration . Its degradation products and their effects on cellular function need to be further investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For instance, in vivo studies have demonstrated that this compound can inhibit parasite burden in infected mice at specific dosages . The threshold effects and toxicities at higher doses need to be carefully evaluated to determine the safe and effective dosage range.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one typically involves multi-step procedures. One common method involves the cyclization of ethyl 2-chloromethyl-quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid solvent system . This method is efficient and yields the desired compound in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways . The compound’s structure allows it to bind effectively to these targets, disrupting their function and leading to the parasite’s death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one is unique due to the presence of the methyl group at the 9-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets, making it a valuable compound for drug development.

Properties

IUPAC Name

9-methyl-2,3-dihydropyrrolo[3,4-b]quinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-7-8-4-2-3-5-9(8)14-10-6-13-12(15)11(7)10/h2-5H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFFCOIZNPHSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one

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